2-(Cyclopropylamino)acetic acid hydrochloride

Catalog No.
S861364
CAS No.
71922-63-9
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclopropylamino)acetic acid hydrochloride

CAS Number

71922-63-9

Product Name

2-(Cyclopropylamino)acetic acid hydrochloride

IUPAC Name

2-(cyclopropylamino)acetic acid;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H

InChI Key

LACZBXBXDSGMGS-UHFFFAOYSA-N

SMILES

C1CC1NCC(=O)O.Cl

Canonical SMILES

C1CC1NCC(=O)O.Cl

2-(Cyclopropylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClNO₂ and a molecular weight of 151.59 g/mol. It features a cyclopropyl group attached to an amino group and an acetic acid moiety, making it structurally unique among amino acids. The compound is typically encountered as a solid and should be stored at room temperature to maintain its stability .

Molecular Structure Analysis

The compound consists of five carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. Its structural representation can be expressed through various notations:

  • InChI: InChI=1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H
  • Canonical SMILES: C1CC1NCC(=O)O.Cl .

There is no current information available on the mechanism of action of 2-CPAA hydrochloride.

  • Potential irritant: The presence of an amine and carboxylic acid group suggests potential irritation to skin and eyes [].
  • Potential respiratory irritant: Inhaling dust or aerosols may irritate the respiratory system [].

Synthesis Intermediate

-(Cyclopropylamino)acetic acid hydrochloride finds use as a valuable intermediate in the synthesis of various complex molecules for scientific research. Its functional groups, a cyclopropylamine and a carboxylic acid, allow it to participate in diverse chemical reactions. For example, it can be used as a building block in the synthesis of novel pharmaceuticals, pesticides, and dyes [1].

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Reagent in Organic Synthesis

Beyond its role as a building block, 2-(cyclopropylamino)acetic acid hydrochloride can act as a reagent in organic synthesis reactions. Its reactive functionalities enable it to participate in various transformations, such as condensation reactions, acylation reactions, and alkylation reactions. These reactions allow researchers to modify and functionalize other molecules for further study [1].

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Typical of amino acids and carboxylic acids. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound behave as an acid.
  • Esterification: It can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or activated carboxylic derivatives to form amides.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that 2-(cyclopropylamino)acetic acid hydrochloride exhibits biological activity, particularly as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways. Additionally, it has been studied for its potential role in proteomics research due to its ability to interact with various biomolecules .

Several methods exist for synthesizing 2-(cyclopropylamino)acetic acid hydrochloride:

  • Direct Amination: Cyclopropylamine can be reacted with chloroacetic acid under basic conditions.
  • Reductive Amination: This method involves the reaction of cyclopropylamine with an appropriate carbonyl compound followed by reduction.
  • Cyclization Reactions: Using cyclopropanecarboxylic acid derivatives can lead to the formation of the desired compound through cyclization followed by hydrolysis .

The primary applications of 2-(cyclopropylamino)acetic acid hydrochloride include:

  • Pharmaceutical Preparations: It is utilized in developing drugs due to its antibacterial properties.
  • Research: Employed in proteomics studies to understand protein interactions and functions.
  • Chemical Synthesis: Acts as a building block in synthesizing more complex organic molecules.

Several compounds share structural similarities with 2-(cyclopropylamino)acetic acid hydrochloride, including:

Compound NameMolecular FormulaMolecular WeightNotable Characteristics
2-Aminoacetic Acid (Glycine)C₂H₅NO₂75.07 g/molSimplest amino acid; non-essential in human diet.
CyclopropylamineC₃H₇N55.09 g/molA cyclic amine; used as a building block in pharmaceuticals.
2-(Dimethylamino)acetic AcidC₅H₁₃N₃O₂115.17 g/molExhibits different biological activities; used in drug design.

Uniqueness

The uniqueness of 2-(cyclopropylamino)acetic acid hydrochloride lies in its cyclopropyl group, which confers distinct steric and electronic properties compared to other similar compounds. This structural feature enhances its potential interactions within biological systems, making it valuable in medicinal chemistry and pharmacology .

Classical Synthetic Routes

The synthesis of 2-(cyclopropylamino)acetic acid hydrochloride has been approached through several classical methodologies, each with distinct advantages and limitations. The most established industrial route involves the Hofmann rearrangement of cyclopropanecarboxamide, which represents the cornerstone of commercial production [1] [2].

Hofmann Rearrangement Approach

The traditional Hofmann rearrangement pathway begins with gamma-butyrolactone as the starting material, undergoing a multi-step sequence involving chlorination-esterification, cyclization, amidation, and final rearrangement [3] [4]. The process typically achieves yields of 90-96% in the final step, making it highly suitable for industrial applications. The reaction proceeds through formation of N-chlorocyclopropanecarboxamide intermediate, which subsequently rearranges to form the desired cyclopropylamine upon treatment with sodium hydroxide [5] [1].

Modern implementations of this approach have addressed several historical limitations. The use of hydrochloric acid and propyl carbinol at 130-140°C significantly reduces waste gas and wastewater generation compared to sulfur oxychloride chlorination esterification [4]. Furthermore, the development of continuous-flow methodologies has revolutionized this classical approach, achieving 96% yield in only 4 minutes residence time at 90°C [2] [6].

Curtius Rearrangement Methodology

The Curtius rearrangement represents another classical approach, utilizing cyclopropanecarboxylic acid as the starting material [7] [8]. This method involves conversion of the carboxylic acid to the corresponding acyl azide using diphenylphosphoryl azide, followed by thermal rearrangement to yield the isocyanate intermediate. Subsequent hydrolysis provides the desired amine product with yields typically ranging from 60-80%.

The Curtius approach offers several advantages over the Hofmann method, including milder reaction conditions and reduced formation of by-products. However, the explosive nature of acyl azides presents safety concerns for large-scale applications [9]. Recent developments have focused on continuous-flow implementations to mitigate these safety issues while maintaining synthetic efficiency [10].

Malonic Acid Derivatives Route

A complementary classical approach involves the use of malonic acid derivatives in conjunction with epichlorohydrin as alkylating agents [11] [12]. This methodology provides access to stereochemically pure cyclopropane amino acids through formation of diastereopure bicyclic lactone intermediates. The approach is particularly valuable for preparing enantiomerically enriched products when chiral epoxides are employed as starting materials.

The malonic acid route typically proceeds through formation of bicyclic lactone intermediates, which undergo ring-opening with ammonia to yield cyclopropanecarboxamide derivatives. Subsequent Hofmann rearrangement provides the final amino acid products with overall yields of 62% over two steps [11]. This approach is particularly attractive for its chromatography-free purification procedures, enabling synthesis on decagram scales.

Modern Synthetic Approaches

Contemporary synthetic methodologies for 2-(cyclopropylamino)acetic acid hydrochloride have evolved to address limitations of classical approaches while introducing novel reactivity patterns and improved selectivity.

Zinc Homoenolate Chemistry

The zinc homoenolate approach represents a significant advancement in cyclopropylamine synthesis, offering high diastereoselectivity and operational simplicity [13] [14]. This methodology utilizes readily available α-chloroaldehydes as starting materials, which undergo treatment with bis(iodozinco)methane to generate zinc homoenolate intermediates. Subsequent trapping with amines followed by ring-closure provides trans-cyclopropylamines with excellent diastereoselectivity (>20:1 dr) [13].

The reaction mechanism involves initial formation of zinc homoenolate species through cyclopropanol ring-opening, followed by condensation with nucleophilic amines to form imine intermediates. Intramolecular cyclization through nucleophilic attack generates the cyclopropylamine products with high stereochemical control [14]. The addition of polar aprotic co-solvents such as DMF significantly improves diastereoselectivity while maintaining excellent product yields.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Modern rhodium-catalyzed methodologies have emerged as powerful tools for the enantioselective synthesis of cyclopropyl α-amino carboxylates [15] [16]. Using chiral rhodium complexes such as Rh₂((R)-BTPCP)₄, this approach enables access to a diverse panel of non-canonical α-amino carboxylates bearing cyclopropyl rings with exceptional enantioselectivity (up to 99.5:0.5 er) [15].

The methodology demonstrates remarkable substrate scope, accommodating various diazo compounds and alkenes to provide cyclopropane derivatives in yields ranging from 20-97%. The transformation proceeds as single diastereoisomers, eliminating the need for subsequent stereochemical purification. Extension to cyclopropyl α-amino phosphonates has been achieved by employing Rh₂((R)-p-PhTPCP)₄ as the catalyst, providing access to unprecedented structural motifs [15].

Phosphine-Catalyzed Formal Tertiary C-H Amination

A novel approach involving phosphine-catalyzed formal tertiary Csp³-H amination of cyclopropanes has been developed, offering transition-metal-free access to 1-substituted cyclopropylamines [17] [16]. This methodology features excellent regioselectivity, high atom economy, and mild reaction conditions. The protocol demonstrates compatibility with various N-nucleophiles including indoles, pyrroles, imidazoles, and phthalimide.

The practical applicability of this approach has been demonstrated through late-stage modification of bioactive molecules and scaled-up reactions. Notably, the method has been successfully employed in the formal synthesis of hormone-sensitive lipase inhibitors, showcasing its utility in pharmaceutical applications [17].

Electrochemical Synthesis Approaches

Electrochemical methods have emerged as environmentally benign alternatives for cyclopropane amino acid synthesis [18]. The approach involves reductive opening of cyclopropane rings in α,α-cyclopropanated amino acids within Ni(II)-Schiff base coordination environments. This methodology enables stereoselective functionalization through reactions with electrophiles, intramolecular cyclization, and disproportionation processes.

The electrochemical approach offers several advantages, including the elimination of stoichiometric oxidants and the ability to control reaction outcomes through applied potential. One-pot multistep synthetic protocols have been developed, enabling addition of thiols to alkene mixtures formed during reductive ring opening to yield cysteine derivatives with high stereoselectivity [18].

Green Chemistry Perspectives in Synthesis

The development of environmentally sustainable synthetic routes to 2-(cyclopropylamino)acetic acid hydrochloride has become increasingly important in modern pharmaceutical manufacturing. Green chemistry principles have been successfully integrated into several synthetic approaches.

Biocatalytic Methodologies

Biocatalytic approaches represent the pinnacle of green chemistry implementation for cyclopropylamine synthesis [19]. The development of NADH-driven biocatalytic systems has enabled facile asymmetric synthesis of (S)-cyclopropylglycine, a key structural analogue. The system employs leucine dehydrogenase and formate dehydrogenase for NADH cofactor recycling, achieving 99% yield and 100% enantiomeric excess [19].

The biocatalytic system demonstrates remarkable productivity, with space-time yields up to 377.3 g·L⁻¹·d⁻¹, surpassing previously reported data. Continuous operation for 90 hours has been achieved using enzymes packed in dialysis tubes, providing 634.6 g of product with >99.5% enantiomeric excess [19]. This approach eliminates the need for toxic reagents and hazardous solvents while operating under mild conditions.

Cyclopropane Synthase Enzymes

The utilization of cyclopropane synthase enzymes as biocatalysts represents a frontier in green cyclopropanation reactions [20]. These enzymes enable selective synthesis of cyclopropanated fatty acids and phospholipids, contributing to reduced environmental impact in chemical and pharmaceutical manufacturing processes. The approach aligns with key European research priorities of green chemistry and sustainable manufacturing processes.

Semi-rational engineering of cyclopropane synthase enzymes has expanded substrate scope to include non-natural substrates, demonstrating the potential for broad application in pharmaceutical synthesis [20]. The development of these biocatalytic systems offers a sustainable alternative to traditional chemical methods.

Aqueous Media Reactions

The implementation of aqueous media reactions has significantly improved the environmental profile of cyclopropylamine synthesis [21]. Micelle-enabled Hofmann rearrangement in water has been successfully demonstrated, eliminating the need for organic solvents while maintaining high reaction efficiency. This approach utilizes surfactants to solubilize reactants, enabling efficient transformation in aqueous medium.

The aqueous approach offers several advantages, including reduced waste generation, improved safety profile, and simplified workup procedures. The methodology has been successfully applied to various cyclopropylamine syntheses, demonstrating broad applicability [21].

Photocatalytic Synthesis

Photocatalytic approaches utilizing visible light have emerged as sustainable alternatives for cyclopropane synthesis [21]. The methodology employs cyclopropylamine-based electron donor-acceptor complexes in water, enabling photocatalyst- and additive-free multi-component reactions. This approach demonstrates the potential for environmentally benign synthesis using light as the primary energy source.

The photocatalytic system has been successfully applied to late-stage functionalization of pharmaceutical compounds, showcasing its utility in drug discovery and development [21]. The methodology offers excellent sustainability credentials by eliminating the need for stoichiometric oxidants and metal catalysts.

Scale-up Considerations

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of several factors including reaction safety, environmental impact, and economic viability.

Continuous Flow Processing

Continuous flow technology has revolutionized the scale-up of cyclopropylamine synthesis, addressing many limitations of traditional batch processes [2] [6]. The development of continuous-flow microreaction systems has enabled efficient production with improved safety profiles and reduced waste generation. The technology offers precise temperature control, enhanced mixing efficiency, and reduced residence times.

Industrial implementation of continuous flow synthesis has achieved 96% yield in 4 minutes residence time at 90°C, representing a significant improvement over batch processes [2]. The approach eliminates the need for two-stage reactions, simplifying the overall process while maintaining high efficiency. Higher reaction concentrations can be achieved compared to batch methods, further improving productivity.

Process Intensification

Process intensification through microreactor technology has enabled significant improvements in reaction efficiency and safety [2] [6]. The enhanced heat and mass transfer characteristics of microreactors facilitate better control of exothermic reactions, reducing the risk of thermal runaway. The technology also enables operation at higher concentrations and temperatures, improving overall productivity.

The implementation of tube-in-tube reactor systems has addressed gas-liquid separation challenges, enabling efficient removal of nitrogen gas generated during Curtius rearrangement processes [10]. This technology has been successfully applied to multi-kilogram scale synthesis, demonstrating industrial viability.

Industrial Manufacturing Considerations

Traditional industrial production of cyclopropylamine faces significant challenges, particularly in the Hofmann rearrangement step, including low production efficiency, poor stability, and complex processes [2]. The generation of large quantities of high-density brine waste (>40 tons per ton of cyclopropylamine) presents substantial environmental and economic challenges [22].

Modern approaches have addressed these issues through the development of cleaner synthetic routes. The implementation of continuous flow processing has reduced brine waste generation to less than 10% of traditional methods while eliminating the need for strongly corrosive reagents [22]. The use of vinyl chloride as starting material instead of butyrolactone has further improved the environmental profile of industrial synthesis.

Purification Techniques

The purification of 2-(cyclopropylamino)acetic acid hydrochloride requires specialized techniques to achieve pharmaceutical-grade purity while maintaining cost-effectiveness and environmental compliance.

Crystallization Methods

Crystallization represents the primary purification technique for pharmaceutical-grade 2-(cyclopropylamino)acetic acid hydrochloride [23]. The hydrochloride salt formation provides excellent crystallization properties, enabling purification to 95-99% purity. The process typically involves dissolution in appropriate solvents followed by controlled cooling to promote crystal formation.

The selection of crystallization solvents is critical for achieving optimal purity and yield. Methanol, ethanol, and water mixtures are commonly employed, with the specific composition tailored to the impurity profile of the crude product. Temperature control during crystallization is essential for obtaining consistent crystal morphology and size distribution.

Chromatographic Separation

Column chromatography serves as a versatile purification technique for intermediate compounds in the synthesis of 2-(cyclopropylamino)acetic acid hydrochloride [24]. Silica gel chromatography is commonly employed for separation of synthetic intermediates, while reversed-phase chromatography is utilized for more polar compounds.

Chiral ligand-exchange chromatography has been successfully applied to the enantioseparation of cyclopropyl-containing sulfonyl amino acids [24]. The methodology employs N,N-dimethyl-(S)-phenylalanine as the chiral selector, achieving excellent enantioselectivity for multiple enantiomeric pairs. The large separation factors computed for several compounds provide a foundation for successful scale-up to semi-preparative levels.

Liquid-Liquid Extraction

Liquid-liquid extraction techniques are commonly employed for the isolation of cyclopropylamine from aqueous reaction mixtures [25]. The basic nature of the amine enables efficient extraction using organic solvents following neutralization with sodium hydroxide. Ethyl acetate is frequently used as the extraction solvent due to its favorable partition coefficient and ease of removal.

The extraction process typically involves treatment of the hydrochloride salt with sodium hydroxide solution to liberate the free amine, followed by extraction with organic solvents. The extracted amine can then be converted back to the hydrochloride salt through treatment with hydrochloric acid in organic medium, facilitating purification through crystallization.

Analytical Methods

Analytical techniques for monitoring the purity and identity of 2-(cyclopropylamino)acetic acid hydrochloride include liquid chromatography coupled with tandem mass spectrometry [26]. The methodology enables simultaneous analysis of the compound and its structural analogues with high selectivity and sensitivity. Detection limits of 20 pmol have been achieved using ion-pair reversed-phase chromatography.

Gas chromatography analysis has been developed for quantitative determination of cyclopropylamine content [2]. The methodology employs specific detection methods optimized for the compound's unique structural features. High-performance liquid chromatography coupled with mass spectrometry provides comprehensive characterization of impurity profiles.

Specialized Purification Techniques

Supercritical fluid chromatography has emerged as a powerful technique for the separation of diastereomers and enantiomers of cyclopropane amino acids [27]. The methodology offers advantages over traditional liquid chromatography, including reduced solvent consumption and improved resolution. The technique has been successfully applied to the separation of dehydrocoronamic acid derivatives.

Ion exchange chromatography provides an alternative purification approach for amino acid compounds [28]. The technique exploits the zwitterionic nature of amino acids to achieve selective separation based on charge differences. The methodology is particularly useful for removing ionic impurities and achieving high purity levels suitable for pharmaceutical applications.

Sequence

G

Dates

Last modified: 08-16-2023

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